
tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a tetrahydrofuran ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, while the fluorine atom enhances the compound’s reactivity. The tetrahydrofuran ring contributes to the compound’s stability and solubility. These structural features enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the fluorine atom and tetrahydrofuran ring.
tert-Butyl (4-fluorophenyl)carbamate: Contains a phenyl ring instead of a tetrahydrofuran ring.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Contains both bromine and fluorine atoms on a phenyl ring.
Uniqueness: tert-Butyl (cis-4-fluorotetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. The combination of the tert-butyl group, fluorine atom, and tetrahydrofuran ring makes this compound highly versatile and valuable in various scientific applications.
Propriétés
Formule moléculaire |
C9H16FNO3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4S)-4-fluorooxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
Clé InChI |
AAMHQTXYKDSEDA-RQJHMYQMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)NC1COCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)


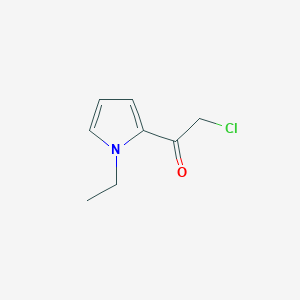
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
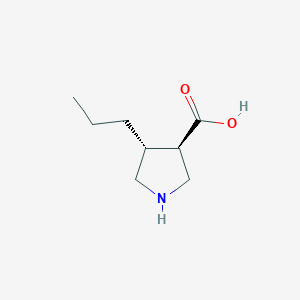
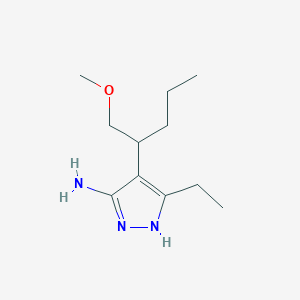
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
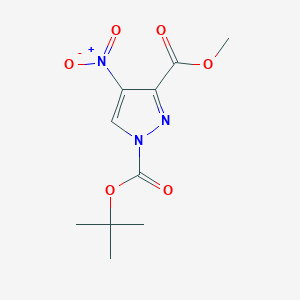
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
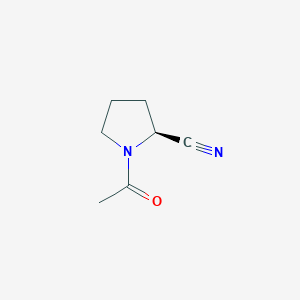
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
